molecular formula C14H19FN2O3S B6626735 1-Cyclopropylsulfonyl-4-(4-fluoro-3-methoxyphenyl)piperazine

1-Cyclopropylsulfonyl-4-(4-fluoro-3-methoxyphenyl)piperazine

Cat. No.: B6626735
M. Wt: 314.38 g/mol
InChI Key: BLCZNUPUAHNNRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropylsulfonyl-4-(4-fluoro-3-methoxyphenyl)piperazine is a compound that belongs to the piperazine class of chemicals. Piperazines are known for their wide range of biological activities and are often used in medicinal chemistry. This particular compound features a cyclopropylsulfonyl group and a fluoro-methoxyphenyl group attached to the piperazine ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 1-Cyclopropylsulfonyl-4-(4-fluoro-3-methoxyphenyl)piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and results in high yields of the desired piperazine derivative . Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

1-Cyclopropylsulfonyl-4-(4-fluoro-3-methoxyphenyl)piperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines.

Scientific Research Applications

1-Cyclopropylsulfonyl-4-(4-fluoro-3-methoxyphenyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopropylsulfonyl-4-(4-fluoro-3-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially inhibiting their activity. The fluoro and methoxy groups may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-Cyclopropylsulfonyl-4-(4-fluoro-3-methoxyphenyl)piperazine can be compared with other piperazine derivatives, such as:

These compounds share similar structural features but differ in their specific substituents and overall molecular architecture. The presence of the cyclopropylsulfonyl group in this compound may confer unique chemical and biological properties, distinguishing it from other piperazine derivatives.

Properties

IUPAC Name

1-cyclopropylsulfonyl-4-(4-fluoro-3-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O3S/c1-20-14-10-11(2-5-13(14)15)16-6-8-17(9-7-16)21(18,19)12-3-4-12/h2,5,10,12H,3-4,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCZNUPUAHNNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCN(CC2)S(=O)(=O)C3CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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